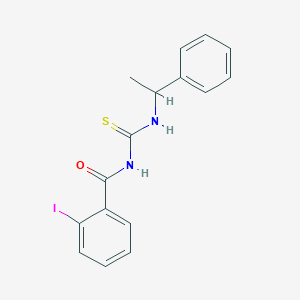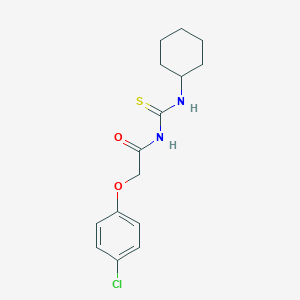
N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea is an organic compound with the molecular formula C16H15IN2OS It is characterized by the presence of an iodine atom, a benzamide group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea typically involves the reaction of 2-iodobenzoyl chloride with N-[(1-phenylethyl)carbamothioyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-[(1-phenylethyl)carbamoyl]benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2-iodo-N-[(1-phenylethyl)carbamothioyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(2-iodobenzoyl)-N'-(1-phenylethyl)thiourea is unique due to the presence of both the iodine atom and the carbamothioyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15IN2OS |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-iodo-N-(1-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H15IN2OS/c1-11(12-7-3-2-4-8-12)18-16(21)19-15(20)13-9-5-6-10-14(13)17/h2-11H,1H3,(H2,18,19,20,21) |
InChI Key |
RUCSWSVKKWNRAG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-METHOXYBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B320764.png)
![2-{[(2-furoylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B320767.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320768.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B320771.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320773.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-iodo-4-methoxybenzamide](/img/structure/B320779.png)
![Ethyl 4-({[(3-iodo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320780.png)

![N-[(4-chlorophenoxy)acetyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320782.png)
![N-[(4-chlorophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320783.png)
![N-(4-chlorobenzoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320788.png)
![N-(4-chlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320789.png)
![N-(4-chlorobenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320790.png)
![4-chloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320793.png)
